molecular formula C19H21NO4 B12608707 3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid CAS No. 649773-93-3

3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid

Cat. No.: B12608707
CAS No.: 649773-93-3
M. Wt: 327.4 g/mol
InChI Key: MRTHAYTZTTVIJN-UHFFFAOYSA-N
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Description

3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a phenoxyacetamido group attached to the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzoic acid derivative in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-tumor effects.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid
  • 3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid

Uniqueness

3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

CAS No.

649773-93-3

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C19H21NO4/c1-12(2)14-8-7-13(3)17(10-14)24-11-18(21)20-16-6-4-5-15(9-16)19(22)23/h4-10,12H,11H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

MRTHAYTZTTVIJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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